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molecular formula C18H15NO4 B8765839 Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate

Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate

Cat. No. B8765839
M. Wt: 309.3 g/mol
InChI Key: QLDFENBFMXEOAZ-UHFFFAOYSA-N
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Patent
US05877200

Procedure details

To a stirred solution of 3-amino-3-phenylpropionic acid methyl ester hydrochloride (0.50 g, 2.3 mmol) and sodium carbonate (0.25 g, 2.3 mmol) in 10 mL of water was added N-carboethoxyphthalimide (0.51 g, 2.3 mmol) in 7 mL of acetonitrile. The reaction progress was monitored by TLC (ethyl acetate/hexane; 1:2) which showed that the reaction was complete in one hour. The reaction mixture was partially concentrated to remove the acetonitrile. The resulting slurry was filtered and the solid was washed with 20 mL of water. The solid was dried in vacuo (60° C., <1 mm) to afford 280 mg (39.4%) of methyl 3-phthalimido-3-phenylpropionate as a white powder: mp 75°-76° C.; 1H NMR (DMSO-d6, 250 MHz) δ 7.26-7.83 (m, 9H), 5.68-5.75 (m, 1H), 3.55 (S, 3H), 3.37-3.66 (m, 2H); 13C NMR (DMSO-d6) δ 170.7, 167.6, 138.6, 134.7, 131.0, 128.6, 127.8, 126.9, 123.3, 51.6, 49.9, 35.3. Anal. Calcd for C18H15NO4 : C, 69.89; H, 4.89; N, 4.53; Found: C, 69.69; H, 4.83; N, 4.49.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:14])[CH2:5][CH:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(=O)([O-])[O-].[Na+].[Na+].C(N1[C:30](=[O:31])[C:29]2=[CH:32][CH:33]=[CH:34][CH:35]=[C:28]2[C:27]1=[O:36])(OCC)=O.C(OCC)(=O)C.CCCCCC>O.C(#N)C>[C:27]1(=[O:36])[N:13]([CH:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:5][C:4]([O:3][CH3:2])=[O:14])[C:30](=[O:31])[C:29]2=[CH:32][CH:33]=[CH:34][CH:35]=[C:28]12 |f:0.1,2.3.4,6.7|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
Cl.COC(CC(C1=CC=CC=C1)N)=O
Name
Quantity
0.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.51 g
Type
reactant
Smiles
C(=O)(OCC)N1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was partially concentrated
CUSTOM
Type
CUSTOM
Details
to remove the acetonitrile
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
the solid was washed with 20 mL of water
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo (60° C., <1 mm)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(C=2C(C(N1C(CC(=O)OC)C1=CC=CC=C1)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 39.4%
YIELD: CALCULATEDPERCENTYIELD 39.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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